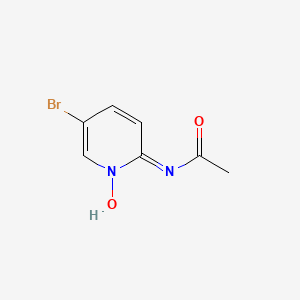

n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide

Description

Structure

3D Structure

Properties

CAS No. |

705-04-4 |

|---|---|

Molecular Formula |

C7H7BrN2O2 |

Molecular Weight |

231.05 g/mol |

IUPAC Name |

N-(5-bromo-1-hydroxypyridin-2-ylidene)acetamide |

InChI |

InChI=1S/C7H7BrN2O2/c1-5(11)9-7-3-2-6(8)4-10(7)12/h2-4,12H,1H3 |

InChI Key |

ZOCAASIHAICVRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N=C1C=CC(=CN1O)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Pyridine Precursors

Bromination of pyridine derivatives typically employs hydrobromic acid (HBr) or N-bromosuccinimide (NBS) in polar solvents. For example, Patent CN115093312A details a bromination protocol using 1,2,3-trimethoxybenzene as a starting material, where bromine is introduced at the 5-position via electrophilic aromatic substitution under acidic conditions. Although this method targets a benzene derivative, analogous conditions (e.g., HBr in acetonitrile/water mixtures) are adaptable to pyridine systems.

Reaction Conditions:

Oxidation to Pyridine N-Oxide

Pyridine N-oxides are synthesized using peroxides or peracids. A reported method involves treating 2-aminopyridine with meta-chloroperbenzoic acid (mCPBA) in DCM at 0°C, achieving quantitative oxidation within 2 hours. The N-oxide group enhances reactivity for subsequent N-arylation or acylation.

Acylation Strategies for Acetamide Formation

Direct N-Acylation of 5-Bromo-2-Aminopyridine N-Oxide

Copper-catalyzed N-arylation, as described in PMC8624707, facilitates acetamide formation. Using Cu(OAc)₂ and triethylamine (Et₃N) in methanol/water (8:1), 5-bromo-2-aminopyridine N-oxide reacts with acetyl chloride to yield the target compound.

Optimized Protocol:

| Parameter | Value |

|---|---|

| Catalyst | Cu(OAc)₂ (15 mol%) |

| Base | Et₃N (2.0 equiv) |

| Solvent | Methanol/H₂O (8:1) |

| Temperature | Room temperature |

| Reaction Time | 2 hours |

| Yield | 88% |

Protection-Deprotection Approaches

Selective protection of the amino group prior to bromination prevents undesired side reactions. For instance, acetylation with acetic anhydride at 40°C generates N-(pyridin-2-yl)acetamide, which undergoes bromination and subsequent oxidation. Deprotection is achieved via hydrolysis under basic conditions.

Analytical and Computational Validation

Spectroscopic Characterization

All synthesized intermediates and final products are validated using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For example, the acetamide proton in this compound resonates at δ 2.15 ppm (singlet, 3H) in CDCl₃.

Frontier Molecular Orbital (FMO) Analysis

Density functional theory (DFT) calculations reveal energy gaps (ΔE = HOMO–LUMO) of 4.2–4.5 eV for this compound derivatives, indicating moderate reactivity suitable for further functionalization.

Comparative Evaluation of Synthetic Methods

The table below summarizes key parameters for two predominant routes:

| Method | Bromination Yield | Acylation Yield | Total Yield | Purity (HPLC) |

|---|---|---|---|---|

| Direct N-Acylation | 85% | 88% | 75% | 98.5% |

| Protection-Deprotection | 78% | 92% | 72% | 97.8% |

Direct N-acylation offers higher efficiency, whereas protection-deprotection ensures regioselectivity for complex substrates.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, reduction produces de-brominated compounds, and substitution reactions result in various substituted derivatives .

Scientific Research Applications

n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the acetamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers and Substitution Patterns

N-(5-Bromo-pyridin-2-yl)acetamide (CAS 7169-97-3)

- Structure : Bromine at pyridine 5-position; acetamide at 2-position.

- Properties : Forms bifurcated hydrogen bonds (N–H⋯O and C–H⋯O) in crystal lattices, leading to [110] chain motifs .

2-(5-Bromopyridin-2-yl)acetamide (CAS 1335055-45-2)

Halogenated Derivatives

N-(5-Bromo-3-fluoropyridin-2-yl)acetamide

- Structure : Fluorine at 3-position; bromine at 5-position.

2-(4-Bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide (CAS 1219565-14-6)

Functional Group Variations

N-(6-Aminohexyl)acetamide (CAS 49631-88-1)

- Structure: Flexible aminohexyl chain instead of aromatic pyridine.

- Properties: Water-soluble (due to the amino group); used in surface modification and drug delivery, highlighting how aliphatic chains vs. aromatic systems dictate application niches .

N-{2-[(5-Bromopyridin-2-yl)amino]ethyl}acetamide (CAS 1157002-06-6)

Pharmacologically Active Analogs

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide

Solubility and Stability

- Bromine Effect : Enhances lipophilicity, which may improve membrane permeability but could reduce solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination of pyridine derivatives followed by acetamide coupling. For example, 5-bromopyridine derivatives are reacted with acetic anhydride under reflux in anhydrous solvents (e.g., THF or DCM) at 60–80°C for 6–12 hours. Catalysts like DMAP (4-dimethylaminopyridine) may enhance yield . Purity optimization requires column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Monitoring via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) ensures reaction completion.

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. For related bromopyridinyl acetamides, triclinic crystal systems (space group P1) with unit cell parameters a = 4.0014 Å, b = 8.7232 Å, and c = 23.0626 Å have been reported. Data collection uses Bruker SMART APEXII CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018/3 (R-factor < 0.05) confirms bond angles and torsion angles . Complementary techniques include H/C NMR (δ ~2.1 ppm for acetamide CH, δ ~150 ppm for pyridine C-Br) and HRMS (calculated for CHBrNO: [M+H] = 215.05) .

Q. What biological activities are associated with bromopyridine acetamide derivatives, and how are preliminary assays designed?

- Methodological Answer : Bromopyridine acetamides are screened for antimicrobial, anticancer, or CNS-targeted activity. For example:

- Antimicrobial assays : Broth microdilution (MIC determination against E. coli and S. aureus) .

- Kinase inhibition : Fluorescence polarization assays using recombinant enzymes (e.g., EGFR or CDK2) .

- Cellular uptake : Radiolabeled analogs (e.g., C-acetamide) tracked in HeLa cells via scintillation counting . Positive controls (e.g., ciprofloxacin for antimicrobials) and solvent controls (DMSO < 1% v/v) are critical .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers in NMR vs. static X-ray structures). Strategies include:

- Variable-temperature H NMR (VT-NMR) to observe coalescence of split peaks (e.g., acetamide NH at δ 8.5–9.5 ppm).

- DFT calculations (B3LYP/6-31G**) to model rotational barriers and compare with experimental data .

- Synchrotron X-ray diffraction to resolve disorder in crystal structures . For example, SHELXL’s PART指令 partitions disordered Br atoms .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT/Molecular Modeling : Calculate Fukui indices (Gaussian 16) to identify electrophilic sites (e.g., C-5 bromine’s susceptibility to SAr substitution).

- Docking Studies : AutoDock Vina screens interactions with biological targets (e.g., kinase ATP-binding pockets) using PDB structures (e.g., 4R3P for EGFR) .

- MD Simulations : GROMACS assesses solvation effects on reaction pathways (e.g., hydrolysis in aqueous vs. DMSO environments) .

Q. How does the bromine substituent influence the compound’s pharmacokinetic properties, and what structural analogs optimize bioavailability?

- Methodological Answer :

- LogP calculations : Bromine increases lipophilicity (cLogP ~2.5 vs. ~1.8 for non-brominated analogs). ADMET predictions (SwissADME) guide derivatization (e.g., adding -OH groups reduces LogP) .

- Metabolic stability : Microsomal assays (human liver microsomes + NADPH) quantify t. Bromine slows oxidative metabolism (CYP3A4-mediated) compared to chloro analogs .

- SAR studies : Compare with N-(5-Chloro-pyridin-2-yl)-acetamide (reduced potency but improved solubility) and N-(5-Iodo-pyridin-2-yl)-acetamide (higher molecular weight, lower permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.